3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate (CAS: 637752-52-4) is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with two distinct heterocyclic moieties:
- A 2,3-dihydrobenzo[b][1,4]dioxin group at the 3-position.
- A benzo[d][1,3]dioxole-5-carboxylate ester at the 7-position .
The chromen-4-one scaffold is a well-studied pharmacophore known for its antioxidant, anticancer, and enzyme-inhibitory properties.
Synthetic routes for analogous compounds often involve coupling reactions between pre-functionalized benzodioxane or benzodioxole intermediates and activated chromenone derivatives. For example, esterification or amidation reactions using carbodiimide catalysts (e.g., EDCI) or nucleophilic substitution under basic conditions are common .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O8/c26-24-17-4-3-16(33-25(27)15-2-6-20-23(10-15)32-13-31-20)11-21(17)30-12-18(24)14-1-5-19-22(9-14)29-8-7-28-19/h1-6,9-12H,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZQIKCPADGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure comprising multiple fused rings, which contributes to its biological activity. The molecular formula is , and it features both chromenone and dioxole moieties that are known for various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory disorders.
- Antimicrobial Properties : Compounds with similar structures have shown promise against various bacterial and fungal strains.
Antioxidant Activity
A study demonstrated that derivatives of the chromenone structure exhibited significant antioxidant activity in vitro. The compound's ability to reduce oxidative stress markers was highlighted, suggesting potential applications in neurodegenerative diseases where oxidative damage is prevalent .
Anti-inflammatory Effects
Research indicated that related compounds could inhibit the NF-kB signaling pathway, a critical mediator of inflammation. This suggests that 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate may also exert similar effects, providing a basis for further investigations into its anti-inflammatory properties .
Antimicrobial Activity
In a comparative study of various benzodioxole derivatives, it was found that certain analogs exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the dioxole moiety could enhance efficacy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 15 | |
| Compound B | Anti-inflammatory | 20 | |
| Compound C | Antimicrobial | 10 |
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of the target compound, we compare it with six analogous derivatives (Table 1) and discuss key findings.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Functional Insights
Core Structure Variations: Chromen-4-one vs. Benzodiazepine Core: The benzodiazepine derivative () likely targets GABA receptors, diverging entirely from the chromenone’s enzyme-inhibition mechanisms .
Substituent Effects: 7-Position Modifications: Replacing the benzodioxole carboxylate (target compound) with a morpholine group (Compound 3a) increases hydrophilicity, correlating with improved antitumor activity in cellular assays . Conversely, the methyl propanoate derivative () shows higher solubility but reduced metabolic stability due to esterase susceptibility . Hydroxy vs. Ester Groups: The 7-hydroxy analog () demonstrates potent antioxidant activity but lower bioavailability compared to the esterified target compound .
Biological Activity: The target compound’s benzodioxole carboxylate may enhance binding to kinases or cytochrome P450 enzymes, akin to benzodioxole-containing drugs like stiripentol. In contrast, Compound 18’s thiomethoxy group improves calmodulin inhibition efficacy (IC₅₀: 0.8 µM vs. ~5 µM for non-thio analogs) . Compound 4a’s styryl-imidazole structure facilitates intercalation into DNA, a mechanism absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
